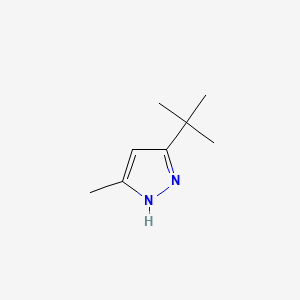

3-(tert-Butyl)-5-methyl-1H-pyrazole

Übersicht

Beschreibung

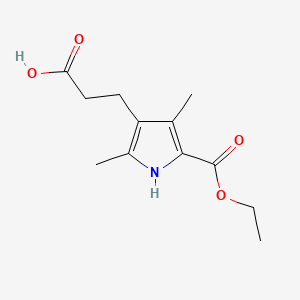

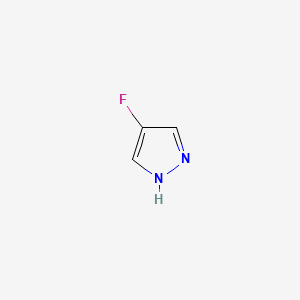

The compound "3-(tert-Butyl)-5-methyl-1H-pyrazole" is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2. The tert-butyl group attached to the third position and a methyl group at the fifth position are indicative of the compound's potential for chemical modification and its utility in various chemical reactions .

Synthesis Analysis

The synthesis of pyrazole derivatives, including those with tert-butyl groups, often involves the reaction of hydrazines with various carbonyl compounds. For instance, the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides is achieved through a novel route starting from potassium tricyanomethanide and featuring a selective Sandmeyer reaction . Another study demonstrates the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles using tert-butylhydrazine hydrochloride and 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones, with the reaction media influencing the regioselectivity of the product . Additionally, a solvent-free condensation/reduction reaction sequence has been reported for the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, highlighting the operational ease and efficiency of the method .

Molecular Structure Analysis

Structural characterization of pyrazole derivatives is commonly performed using techniques such as FT-IR, MS, NMR, and X-ray diffraction. Theoretical studies using density functional theory (DFT) methods have been employed to optimize molecular geometry and vibrational frequencies, which are found to be consistent with experimental data . The crystal structures of various pyrazole derivatives have been determined, revealing details such as planarity of the heterocyclic core and intermolecular hydrogen bonding .

Chemical Reactions Analysis

Pyrazole derivatives participate in a variety of chemical reactions due to their reactive functional groups. For example, the reactions of pyrazolo[5,1-c][1,2,4]triazines with N-bromosuccinimide in the presence of carboxylic acids lead to novel diastereomerically pure dicarboxylates, with the reaction's regio- and stereoselectivity being discussed . The reactivity of pyrazole derivatives under UV irradiation has also been studied, with some compounds demonstrating stability while others undergo decomposition .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of tert-butyl and other substituents affects properties such as solubility, boiling and melting points, and stability. The formation of hydrogen-bonded supramolecular structures in various dimensions has been observed, which can impact the compound's crystallinity and potential applications in materials science . The study of isomorphisms among different pyrazole derivatives provides insight into the influence of substituents on the compound's properties .

Wissenschaftliche Forschungsanwendungen

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

- Application Summary : This compound is synthesized in a one-pot two-step process from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde . It serves as a key synthetic intermediate for other valuable pyrazole derivatives .

- Methods of Application : The synthesis involves a solvent-free condensation/reduction reaction sequence . The one-pot reductive amination proceeds by the formation in situ of the N-(5-pyrazolyl)imine .

- Results or Outcomes : The methodology is distinguished by its operational easiness, short reaction time, and the fact that isolation and purification of the aldimine intermediate is not required .

-

3-Amino-N-(tert-butyl)benzenesulfonamide (3-ATBBS)

- Application Summary : This molecule exhibits versatility, making it suitable for various experiments exploring biochemical effects .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcomes of these experiments are not specified in the source .

-

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

- Application Summary : This compound is more suitable for stabilizing plastics, as it is not driven out by the high temperatures experienced during plastic extrusion and moulding .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : It is widely used in commodity plastics, particularly in polyethylenes and polypropylene .

-

- Application Summary : TBN has applications in areas such as nitration of alkane, alkene, alkyne, and aromatic compounds, nitrosylation and sequential nitrosylation reactions .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : TBN is used as a source of oxygen and nitrogen .

-

Mechanistic Investigation of tert-Butanol’s Impact on Biopharmaceutical

- Application Summary : The specific application of tert-butanol in biopharmaceuticals is not detailed in the source .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcomes of these experiments are not specified in the source .

-

Effect of tert-butyl groups on electronic communication between redox

- Application Summary : The electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads is investigated .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV, in fairly good agreement with 0.17 eV determined by DFT calculations .

Safety And Hazards

Eigenschaften

IUPAC Name |

3-tert-butyl-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-6-5-7(10-9-6)8(2,3)4/h5H,1-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJNZTKYZLLKBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00242261 | |

| Record name | 3(5)-Methyl-5(3)-t-butylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00242261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(tert-Butyl)-5-methyl-1H-pyrazole | |

CAS RN |

96440-80-1 | |

| Record name | 3(5)-Methyl-5(3)-t-butylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096440801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(5)-Methyl-5(3)-t-butylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00242261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1295434.png)